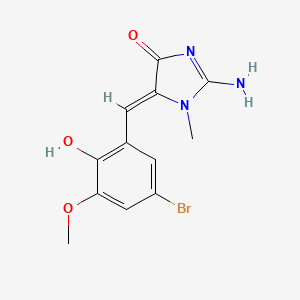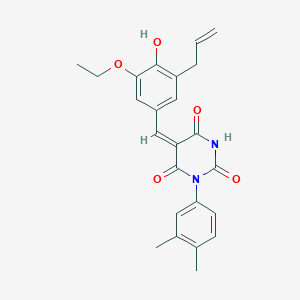![molecular formula C21H19N3O5S B5909188 4-methyl-N'-{4-[(4-nitrobenzyl)oxy]benzylidene}benzenesulfonohydrazide](/img/structure/B5909188.png)
4-methyl-N'-{4-[(4-nitrobenzyl)oxy]benzylidene}benzenesulfonohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-N'-{4-[(4-nitrobenzyl)oxy]benzylidene}benzenesulfonohydrazide, commonly known as MNBB, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a sulfonohydrazide derivative that has shown promising results in various biochemical and physiological studies. In
作用機序
The mechanism of action of MNBB involves the inhibition of various enzymes and proteins. MNBB binds to the active site of enzymes and blocks their activity, leading to a decrease in their function. Additionally, MNBB has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
MNBB has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, which plays a crucial role in the regulation of acid-base balance in the body. MNBB has also been shown to inhibit the activity of cholinesterase, which is involved in the breakdown of acetylcholine in the nervous system. Additionally, MNBB has been shown to induce apoptosis in cancer cells, leading to their death.
実験室実験の利点と制限
MNBB has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. MNBB has also been shown to have a high affinity for various enzymes and proteins, making it a useful tool for studying their activity. However, MNBB has some limitations for lab experiments. It has been shown to have some cytotoxicity, which may limit its use in certain experiments. Additionally, MNBB has a low solubility in water, which may limit its use in aqueous environments.
将来の方向性
There are several future directions for the study of MNBB. One potential direction is the development of MNBB as an anticancer agent. Further studies are needed to determine the efficacy and safety of MNBB as a cancer treatment. Another potential direction is the development of MNBB as a fluorescent probe for the detection of metal ions. Further studies are needed to determine the specificity and sensitivity of MNBB for different metal ions. Additionally, MNBB could be further studied for its potential as an enzyme inhibitor, which could lead to the development of new drugs for various diseases.
合成法
The synthesis of MNBB involves the reaction of 4-methylbenzenesulfonylhydrazide with 4-nitrobenzaldehyde in the presence of a base catalyst. The reaction yields a yellow crystalline product that is purified by recrystallization. The purity and identity of the compound are confirmed by various analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.
科学的研究の応用
MNBB has been extensively studied for its potential applications in scientific research. It has been shown to inhibit the activity of various enzymes such as carbonic anhydrase, cholinesterase, and urease. MNBB has also been studied for its potential as an anticancer agent, where it has shown promising results in inhibiting the growth of cancer cells. Additionally, MNBB has been used as a fluorescent probe for the detection of metal ions such as copper and zinc.
特性
IUPAC Name |
4-methyl-N-[(E)-[4-[(4-nitrophenyl)methoxy]phenyl]methylideneamino]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O5S/c1-16-2-12-21(13-3-16)30(27,28)23-22-14-17-6-10-20(11-7-17)29-15-18-4-8-19(9-5-18)24(25)26/h2-14,23H,15H2,1H3/b22-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWJQEKBVWFAQKS-HYARGMPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=C(C=C2)OCC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC=C(C=C2)OCC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{3-[2-(4-allyl-2-methoxyphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5909107.png)
![3-allyl-5-{4-[2-(2,4-dimethylphenoxy)ethoxy]-3-ethoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5909111.png)
![5-{4-[2-(4-sec-butylphenoxy)ethoxy]-3-ethoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5909115.png)

![3-(allylthio)-6-[2-(2-furyl)vinyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5909131.png)
![6-(3-ethoxy-4-hydroxybenzylidene)-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5909134.png)
![4-[(4-methoxy-3-methylbenzylidene)amino]-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5909135.png)
![N-{[5-(3-chlorophenyl)-2-furyl]methylene}-3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B5909142.png)

![4-iodo-N-{4-[3-(4-methoxyphenyl)-3-oxo-1-propen-1-yl]phenyl}benzamide](/img/structure/B5909168.png)

![2-(4-{[1-(4-ethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)propanoic acid](/img/structure/B5909202.png)
![methyl 2-amino-1-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5909204.png)
![2-(4-{[1-(3,5-dimethylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)propanoic acid](/img/structure/B5909205.png)